2-(2-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a methylpropoxyphenyl group, and an oxadiazolyl group attached to an acetamide backbone.
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the methoxyphenoxy and methylpropoxyphenyl intermediates. These intermediates are then coupled with an oxadiazolyl group through a series of reactions, including nucleophilic substitution and amide formation. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-(2-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide include:
2-(4-(4-Methoxyphenoxy)phenyl)acetic acid: This compound shares the methoxyphenoxy group but differs in its overall structure and properties.
2-[4-(2-methylpropoxy)phenyl]acetic acid: Similar in having the methylpropoxyphenyl group, but with different functional groups and applications.
2-Methoxyphenyl isocyanate: While it contains the methoxyphenyl group, its reactivity and applications are distinct from the target compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-14(2)12-27-16-10-8-15(9-11-16)20-21(24-29-23-20)22-19(25)13-28-18-7-5-4-6-17(18)26-3/h4-11,14H,12-13H2,1-3H3,(H,22,24,25) |
InChI Key |
MAAVLVAESBPCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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